molecular formula C20H24N2O3S B2828830 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1251634-68-0

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2828830
CAS No.: 1251634-68-0
M. Wt: 372.48
InChI Key: DFXQKIGXXVYHLH-UHFFFAOYSA-N
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Description

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenyl ring substituted with diethoxy groups and an isobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-5-24-16-8-7-14(9-17(16)25-6-2)15-11-26-19-18(15)21-12-22(20(19)23)10-13(3)4/h7-9,11-13H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXQKIGXXVYHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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